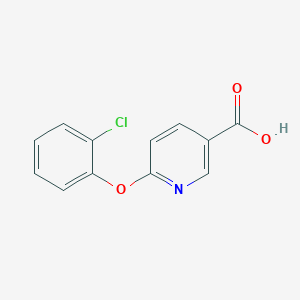

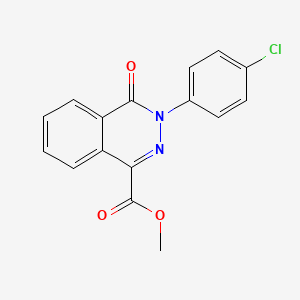

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

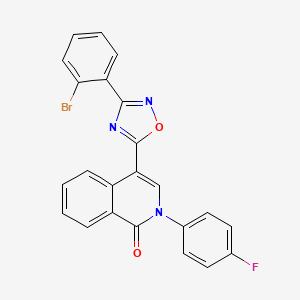

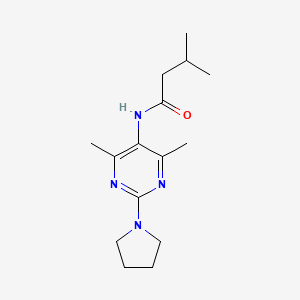

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is a compound that belongs to the class of organic compounds known as carboxylic acids. These are characterized by the presence of a carboxyl group (-COOH) attached to an aromatic ring structure. The specific structure of this compound includes a pyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, and a chlorophenoxy substituent, indicating the presence of a chlorine atom and an ether linkage (phenoxy).

Synthesis Analysis

The synthesis of related pyridine carboxylic acid derivatives can be complex and often involves multiple steps. For example, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives involves various spectroscopic techniques to characterize the compounds . Although the exact synthesis of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid is not detailed in the provided papers, similar compounds are typically synthesized through reactions involving carboxylic acid or its derivatives (such as acid chlorides) with other organic compounds in the presence of a base or other catalysts .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, has been characterized using spectroscopic methods like FT-IR, NMR, and computational methods like DFT . These techniques allow for the determination of structural parameters, vibrational frequencies, and chemical shifts, which are essential for understanding the behavior and reactivity of the compound. The molecular structure of 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid would likely be analyzed using similar methods to determine its precise geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of pyridine carboxylic acids can vary depending on the substituents attached to the ring. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers or metallomacrocycles, depending on the reaction conditions . The presence of a chlorophenoxy group in 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid suggests that it may also participate in similar complexation reactions with metal ions or undergo nucleophilic substitution reactions due to the presence of the chlorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids like 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid can be inferred from studies on similar compounds. For example, the use of 2,6-pyridinedicarboxylic acid as an eluent in ion-exclusion chromatography indicates that pyridine carboxylic acids can be used to separate and detect other carboxylic acids in environmental samples . The detection sensitivity and resolution achieved suggest that 6-(2-Chlorophenoxy)pyridine-3-carboxylic acid may also have distinct physical and chemical properties that could be exploited in analytical chemistry applications.

科学的研究の応用

Reactivity and Coordination Polymers

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid demonstrates reactivity with various metal salts, leading to the formation of coordination polymers. For instance, pyridinecarboxylic acids have been shown to react with Zn(II) salts, resulting in products like zigzag coordination polymers with varying orientations of bound pyridines depending on the metal salt used (Ghosh, Savitha, & Bharadwaj, 2004).

Synthesis of Novel Derivatives

This compound is also integral in the synthesis of novel pyridine derivatives, which are valuable in various fields including pharmaceuticals. For example, it serves as a starting point for creating triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives (Flefel et al., 2018).

Open-Framework Polar Compounds

The compound is utilized in synthesizing open-framework polar compounds, specifically in constructing rare-earth polyoxometalates. This application is significant in materials science for creating compounds with unique structural and magnetic properties (An et al., 2005).

Extraction and Purification

It's also used in the extraction and purification processes. For instance, studies have explored the extraction of pyridine-3-carboxylic acid using different solvents and extractants, an essential step in its industrial production (Kumar & Babu, 2009).

Ligand in Metal Complexes

The acid acts as a ligand in the formation of metal complexes. Research shows it can form various bidentate and tridentate coordination structures with metal ions, which is fundamental in inorganic chemistry and catalysis (Chattopadhyay, Fanwick, & Walton, 2003).

Intermediate in Pharmaceutical Synthesis

It serves as a key intermediate in synthesizing pharmaceutical compounds. For example, it has been used in the synthesis of Moxifloxacin intermediates, highlighting its importance in drug development (Pan Xian-hua, 2008).

特性

IUPAC Name |

6-(2-chlorophenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARAATUDIYMQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Chlorophenoxy)pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![Tert-butyl 2-cyano-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3008388.png)

![1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3008392.png)